molecular formula C14H12N4 B2858702 2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile CAS No. 338962-72-4

2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile

Cat. No.: B2858702
CAS No.: 338962-72-4
M. Wt: 236.278
InChI Key: NSIHWKUGAXQIKQ-UHFFFAOYSA-N
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Description

2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile is an organic compound with the molecular formula C14H12N4. It is characterized by the presence of a piperidine ring substituted with a cyano group and an isophthalonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile typically involves the reaction of 4-cyanopiperidine with isophthalonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran, and a base, such as sodium bis(trimethylsilyl)amide. The reaction mixture is stirred at room temperature and then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile involves its interaction with specific molecular targets. The cyano group and the piperidine ring play crucial roles in its reactivity and binding to target molecules. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4,5,6-Tetrachloroisophthalonitrile: Another isophthalonitrile derivative with different substituents.

    4-Cyanopiperidine: A simpler compound with only the piperidine ring and cyano group.

    Isophthalonitrile: The parent compound without the piperidine substitution.

Uniqueness

2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile is unique due to the combination of the piperidine ring and the isophthalonitrile moiety. This structure imparts specific chemical and biological properties that are not observed in the simpler or differently substituted analogs.

Properties

IUPAC Name

2-(4-cyanopiperidin-1-yl)benzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c15-8-11-4-6-18(7-5-11)14-12(9-16)2-1-3-13(14)10-17/h1-3,11H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIHWKUGAXQIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=C(C=CC=C2C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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